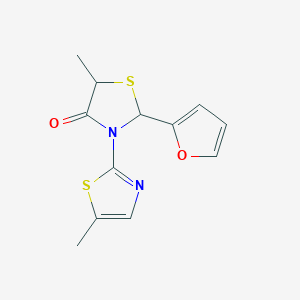![molecular formula C20H14ClN3O2 B277764 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B277764.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide, also known as CLP290, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2007 by researchers at the University of North Carolina at Chapel Hill. Since then, CLP290 has been the subject of numerous scientific studies and clinical trials.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide involves the activation of TRPC6 channels in cells. These channels are involved in the regulation of calcium signaling, which is important for a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By activating TRPC6 channels, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide is able to modulate calcium signaling and produce a variety of beneficial effects.
Biochemical and Physiological Effects:
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to produce a number of biochemical and physiological effects in cells and animals. These effects include the activation of TRPC6 channels, the modulation of calcium signaling, the reduction of pain and inflammation, the improvement of lung function in cystic fibrosis patients, and the reduction of seizure activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has several advantages for use in lab experiments, including its small size, its ability to activate TRPC6 channels, and its well-characterized structure and mechanism of action. However, there are also some limitations to its use, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide. One area of interest is the development of more potent and selective TRPC6 activators that can be used for therapeutic purposes. Another area of interest is the investigation of the potential of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide for the treatment of other conditions, such as inflammatory bowel disease and chronic obstructive pulmonary disease. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide and its effects on calcium signaling in cells.
Synthesis Methods
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide involves a multi-step process that begins with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-(2-chloro-5-nitrophenyl)oxazolidin-2-one to form the corresponding N-(2-chloro-5-nitrophenyl)-4-methylbenzamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with pyridine-2-carboxylic acid to form the final product, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide.
Scientific Research Applications
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including neuropathic pain, epilepsy, and cystic fibrosis. In particular, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to activate a specific ion channel called TRPC6, which is involved in the regulation of calcium signaling in cells. This activation has been shown to have a number of beneficial effects, including reducing pain and inflammation, improving lung function in cystic fibrosis patients, and reducing seizure activity in animal models of epilepsy.
properties
Product Name |
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide |
|---|---|
Molecular Formula |
C20H14ClN3O2 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-4-6-13(7-5-12)19(25)23-16-11-14(8-9-15(16)21)20-24-18-17(26-20)3-2-10-22-18/h2-11H,1H3,(H,23,25) |
InChI Key |
OKAJWIDCRAWBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)











